
Favipiravir
B1662787
259793-96-9
C5H4FN3O2
157.1 g/mol
ZCGNOVWYSGBHAU-UHFFFAOYSA-N
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
Description |
Favipiravir, also known as T-705, is an antiviral drug developed by the Japanese pharmaceutical company Toyama Chemical Co. Ltd. It is a prodrug of the active compound favipiravir-ribofuranosyl-5'-triphosphate (F-TP), which is a pyrazinecarboxamide derivative. Favipiravir has been approved for use in Japan since 2014 as an antiviral drug for the treatment of influenza A and B viruses. Favipiravir has also been studied for its potential to treat other viral diseases such as Ebola, Zika, and SARS-CoV-2. |
Synthesis Method |
Favipiravir is synthesized through a three-step process. First, an aryl-hydrazine is reacted with a carboxylic acid to form a hydrazone. This is then reacted with an alkyl isocyanate to form an isocyanate. Finally, the isocyanate is reacted with a phosphonate to form the desired product. |
Synthesis Method Details |
Design of the Synthesis Pathway Favipiravir can be synthesized using a multi-step process starting from pyrazine-2-carboxamide. Starting Materials Pyrazine-2-carboxamide, Methyl iodide, Sodium hydride, Triethylamine, Acetic anhydride, 3-hydroxy-2-pyrazinecarboxylic acid, Phosphorus oxychloride, Hydrogen peroxide, Sodium hydroxide, Ethyl acetate, Methanol, Wate Reaction Pyrazine-2-carboxamide is reacted with methyl iodide and sodium hydride in the presence of triethylamine to form N-methyl pyrazine-2-carboxamide., N-methyl pyrazine-2-carboxamide is then reacted with acetic anhydride to form N-methyl pyrazine-2-carboxamide acetate., 3-hydroxy-2-pyrazinecarboxylic acid is converted to its acid chloride using phosphorus oxychloride., N-methyl pyrazine-2-carboxamide acetate and the acid chloride are reacted together in the presence of triethylamine to form the intermediate compound 6-fluoro-3-hydroxy-2-pyrazinecarboxamide., The intermediate compound is then treated with hydrogen peroxide and sodium hydroxide to form 6-fluoro-3-oxo-2-pyrazinecarboxamide., Finally, 6-fluoro-3-oxo-2-pyrazinecarboxamide is reacted with ethyl acetate and methanol to form Favipiravir. |
Mechanism of Action |
The mechanism of action of favipiravir is not fully understood. However, it is believed to interfere with viral RNA synthesis by inhibiting the viral RNA-dependent RNA polymerase. This prevents the virus from replicating and spreading. |
Biochemical and Physiological Effects |
Favipiravir has been shown to inhibit the replication of a variety of viruses in vitro and in vivo. In addition, favipiravir has been shown to have antiviral activity against a variety of viruses, including influenza A and B viruses, Ebola virus, Zika virus, and SARS-CoV-2. |
In vivo studies |
Favipiravir has been studied for its potential to treat a variety of viral diseases in vivo. In animal models, favipiravir has been shown to be effective against influenza A and B viruses, Ebola virus, Zika virus, and SARS-CoV-2. |
In vitro studies |
In vitro studies have shown that favipiravir has antiviral activity against a variety of viruses, including influenza A and B viruses, Ebola virus, Zika virus, and SARS-CoV-2. Favipiravir has also been shown to have activity against other viruses, such as human rhinovirus, enterovirus, and feline calicivirus. |
Biological Activity |
Favipiravir has been shown to have antiviral activity against a variety of viruses in vitro and in vivo. In vitro studies have demonstrated that favipiravir inhibits the replication of influenza A and B viruses, Ebola virus, Zika virus, and SARS-CoV-2. |
Advantages and Limitations for Lab Experiments |
Favipiravir has been studied for its potential to treat a variety of viral diseases. In vitro studies have demonstrated that favipiravir inhibits the replication of a variety of viruses, including influenza A and B viruses, Ebola virus, Zika virus, and SARS-CoV-2. The advantages of using favipiravir in laboratory experiments include its effectiveness against a variety of viruses and its low toxicity. The main limitation of using favipiravir in laboratory experiments is its lack of specificity, as it has been shown to inhibit the replication of a variety of viruses. |
Pharmacodynamics |
Favipiravir is a prodrug of the active compound favipiravir-ribofuranosyl-5'-triphosphate (F-TP). F-TP is a pyrazinecarboxamide derivative that has been shown to inhibit viral RNA synthesis by inhibiting the viral RNA-dependent RNA polymerase. This prevents the virus from replicating and spreading. |
Future Directions | Future directions for the use of favipiravir include the development of more effective and specific antiviral drugs, the development of new delivery methods for favipiravir, and the exploration of its potential to treat other viral diseases. Additionally, further research is needed to better understand the mechanism of action of favipiravir and to determine its optimal dosage and administration. Other possible future directions include the exploration of its potential to treat other viral diseases, such as HIV, and the investigation of its potential to treat other illnesses, such as cancer. |
CAS RN | 259793-96-9 |
Product Name | Favipiravir |
Molecular Formula | C5H4FN3O2 |
Molecular Weight | 157.1 g/mol |
IUPAC Name | 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide |
InChI | InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) |
InChI Key | ZCGNOVWYSGBHAU-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(N=C(C(=N1)O)C(=O)N)F |
SMILES | C1=C(N=C(C(=O)N1)C(=O)N)F |
Canonical SMILES | C1=C(N=C(C(=O)N1)C(=O)N)F |
Appearance | Off-White to Light Orange Solid |
Application | Antivirals |
Melting Point | 187℃ to 193℃ |
Other CAS RN | 259793-96-9 |
Purity | 99% |
Solubility | DMSO (Slightly), Methanol (Slightly) |
Synonyms | Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical) |
Targets | DNA & RNA Polymerase |
Origin of Product | United States |
1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj J; Reaction! research group. Modeling favipiravir antiviral efficacy against emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print] Review. PubMed PMID: 32198838. 2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi: 10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453. 3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A, Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi: 10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218. 4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R, Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar 3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID: 32124919. 5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi: 10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID: 32097670. 6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi: 10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed Central PMCID: PMC7034780. 7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii: jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885. 8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS) treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020 Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed PMID: 31673977. 9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N, Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi: 10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666. 10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y, Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.